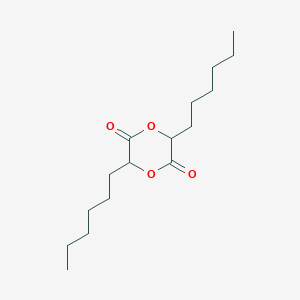

1,4-Dioxane-2,5-dione, 3,6-dihexyl-

Description

1,4-Dioxane-2,5-dione, 3,6-dihexyl- is a cyclic ester derivative of 1,4-dioxane-2,5-dione, characterized by hexyl substituents at the 3 and 6 positions. Cyclic dioxane-diones are pivotal in polymer chemistry, particularly in synthesizing biodegradable polyesters like polylactic acid (PLA) derivatives . The hexyl groups likely enhance lipophilicity and alter thermal stability compared to shorter-chain or aromatic analogs.

Properties

IUPAC Name |

3,6-dihexyl-1,4-dioxane-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O4/c1-3-5-7-9-11-13-15(17)20-14(16(18)19-13)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSORDMNKDOKERL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1C(=O)OC(C(=O)O1)CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50711134 | |

| Record name | 3,6-Dihexyl-1,4-dioxane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50711134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164790-46-9 | |

| Record name | 3,6-Dihexyl-1,4-dioxane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50711134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1,4-Dioxane-2,5-dione, 3,6-dihexyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of hexyl-substituted glycolides with suitable catalysts. The reaction conditions often involve elevated temperatures and specific catalysts to facilitate the formation of the dioxane ring .

Industrial production methods may vary, but they generally follow similar principles, scaling up the reaction to produce larger quantities of the compound. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

1,4-Dioxane-2,5-dione, 3,6-dihexyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can convert the dioxane ring into more reduced forms, such as alcohols.

Substitution: The hexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Polymer Chemistry Applications

-

Synthesis of Biodegradable Polymers :

- The compound serves as a precursor in the synthesis of biodegradable polymers. It can be polymerized to produce polylactide (PLA) and other copolymers that exhibit desirable mechanical properties and biodegradability. This application is particularly relevant in the production of environmentally friendly materials for packaging and medical applications .

-

Multi-block Copolymers :

- 1,4-Dioxane-2,5-dione can be utilized to synthesize multi-block copolymers that combine polylactide with polycarbonate. These materials exhibit enhanced thermal and mechanical properties compared to their homopolymer counterparts, making them suitable for diverse applications ranging from automotive components to consumer goods .

Case Study 1: Biodegradable Plastics

A study investigated the use of 1,4-Dioxane-2,5-dione in creating biodegradable plastics through ring-opening polymerization. The resulting PLA demonstrated a significant reduction in environmental impact compared to conventional plastics. The study highlighted the efficiency of using this compound as a monomer in producing high-performance biodegradable materials .

Case Study 2: Medical Applications

Research has shown that polymers derived from 1,4-Dioxane-2,5-dione exhibit biocompatibility and are suitable for medical applications such as sutures and drug delivery systems. The ability to tailor the degradation rate of these polymers allows for controlled release of therapeutic agents in medical treatments .

The compound is subject to various regulations due to its potential environmental impact when used in large-scale applications. Regulatory bodies such as the EPA monitor its usage and ensure compliance with safety standards .

Mechanism of Action

The mechanism of action of 1,4-Dioxane-2,5-dione, 3,6-dihexyl- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Table 1: Key Molecular and Thermodynamic Properties of 1,4-Dioxane-2,5-dione Derivatives

*Estimated based on structural similarity.

Key Observations:

- Molecular Weight and Lipophilicity: The hexyl derivative (estimated MW ~296.38) is significantly heavier than the dimethyl analog (144.13 g/mol) and comparable to the dibenzyl variant (296.32 g/mol).

- Thermal Stability: The dimethyl derivative exhibits a solid-state enthalpy of formation (ΔfH°solid) of -792.1 kJ/mol, indicating moderate stability. Longer alkyl chains (hexyl) may lower melting points but improve flexibility in polymeric applications .

- Polymer Applications: The dimethyl variant is a precursor to PLA, a biodegradable polymer. The dihexyl analog could yield polymers with enhanced elasticity and slower degradation rates due to steric hindrance from hexyl groups .

Functional Group Comparisons

- Methyl vs. Hexyl Substituents: Methyl groups (C₁) in the dimethyl derivative reduce steric bulk, favoring rapid ring-opening polymerization. Hexyl groups (C₆) increase steric hindrance, likely slowing polymerization kinetics but improving material toughness .

- Benzyl vs. Hexyl Substituents: The dibenzyl derivative (C₁₈H₁₆O₄) introduces aromaticity, enhancing UV stability and rigidity. In contrast, the dihexyl analog’s aliphatic chains may prioritize flexibility and biodegradability .

Biological Activity

1,4-Dioxane-2,5-dione, 3,6-dihexyl- (CAS No. 164790-46-9) is a cyclic dicarbonyl compound that has garnered attention due to its potential biological activities and applications in pharmaceuticals and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

1,4-Dioxane-2,5-dione features a dioxane ring with two carbonyl groups and hexyl substituents at positions 3 and 6. This structure contributes to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H22O2 |

| Molecular Weight | 198.31 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

Mechanisms of Biological Activity

The biological activity of 1,4-Dioxane-2,5-dione is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound exhibits:

- Antimicrobial Activity : Studies have shown that dioxane derivatives can inhibit the growth of certain bacteria and fungi. This is likely due to their ability to disrupt cellular membranes or interfere with metabolic pathways.

- Anticancer Potential : Preliminary research indicates that compounds similar to 1,4-Dioxane-2,5-dione may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes, thus influencing various biochemical pathways.

Toxicity Profile

Despite its potential therapeutic benefits, the toxicity of 1,4-Dioxane derivatives cannot be overlooked. Research indicates:

- Carcinogenicity : According to assessments by regulatory bodies, 1,4-Dioxane is classified as a suspected carcinogen (Category 2) based on animal studies showing tumor formation in multiple organs after exposure . Long-term exposure has been linked to adverse effects on liver and kidney function.

- Genotoxicity : Limited data suggest that dioxane compounds may exhibit genotoxic effects under certain conditions. Further studies are necessary to elucidate the mechanisms underlying these effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various dioxane derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that compounds with longer alkyl chains exhibited enhanced antibacterial activity due to increased membrane permeability .

Case Study 2: Anticancer Activity

In vitro experiments demonstrated that 1,4-Dioxane-2,5-dione induced apoptosis in human breast cancer cells (MCF-7). The mechanism involved mitochondrial dysfunction and the activation of caspase pathways. This suggests potential for development as an anticancer agent .

Research Findings

Recent research highlights the following findings regarding the biological activity of 1,4-Dioxane-2,5-dione:

- Biocompatibility : As a component in polylactide formulations for drug delivery systems, it shows promise for biocompatibility and controlled release applications .

- Environmental Impact : Studies on microbial degradation indicate that while 1,4-Dioxane is a persistent environmental contaminant, certain microbial strains can effectively degrade it under specific conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1,4-Dioxane-2,5-dione derivatives with alkyl substitutions (e.g., 3,6-dihexyl), and what analytical techniques validate their purity?

- Methodological Answer : Synthesis of alkyl-substituted dioxane-diones typically involves ring-opening polymerization or esterification of hydroxy acids. For example, dimethyl analogs (e.g., 3,6-dimethyl-1,4-dioxane-2,5-dione, CAS 95-96-5) are synthesized via cyclic ester formation from lactic acid . For dihexyl derivatives, similar routes with hexyl-substituted precursors are hypothesized. Purity validation requires NMR (to confirm substitution patterns), mass spectrometry (to verify molecular weight), and HPLC (to assess impurity profiles). Structural analogs emphasize the importance of anhydrous conditions to avoid hydrolysis .

Q. How do alkyl chain lengths (e.g., hexyl vs. methyl) influence the crystallinity and thermal stability of 1,4-Dioxane-2,5-dione derivatives?

- Methodological Answer : Longer alkyl chains (e.g., hexyl) reduce crystallinity due to steric hindrance, as observed in polylactic acid (PLA) derivatives. Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are critical for analyzing thermal transitions and crystalline phases. For dimethyl analogs, melting points range from 116–119°C ; hexyl substitutions likely lower melting points and increase amorphous regions. Comparative studies with homologous series (methyl, ethyl, hexyl) are recommended to isolate chain-length effects .

Q. What are the primary applications of alkyl-substituted dioxane-diones in polymer science?

- Methodological Answer : These compounds serve as monomers for biodegradable polyesters. For instance, dimethyl derivatives polymerize into PLA, widely used in medical devices . Dihexyl derivatives may enhance hydrophobicity or flexibility in copolymers. Researchers should explore ring-opening polymerization (ROP) kinetics using catalysts like tin octoate and monitor molecular weight via gel permeation chromatography (GPC) . Applications in drug delivery or tissue engineering require cytotoxicity assessments per ISO 10993 standards .

Advanced Research Questions

Q. How can experimental design address contradictions in degradation rates of alkyl-substituted dioxane-diones under varying environmental conditions?

- Methodological Answer : Degradation mechanisms (hydrolytic vs. enzymatic) depend on alkyl chain length and environmental pH. For example, dimethyl derivatives degrade faster in alkaline conditions . Contradictions arise from non-standardized testing protocols. To resolve this, employ controlled accelerated aging studies (e.g., ASTM D5511 for biodegradation) and compare degradation products via LC-MS . For dihexyl analogs, evaluate soil/water partitioning coefficients (log Kow) to predict environmental persistence .

Q. What advanced oxidation processes (AOPs) are effective for degrading 1,4-dioxane derivatives, and how do hexyl substituents impact reaction efficiency?

- Methodological Answer : AOPs like UV/H2O2 and Fenton’s reagent degrade 1,4-dioxane by generating hydroxyl radicals . Hexyl substituents may reduce reactivity due to increased hydrophobicity. Researchers should conduct kinetic studies with varying oxidant concentrations and use electron paramagnetic resonance (EPR) to quantify radical formation. Compare degradation intermediates (e.g., carboxylic acids) with GC-MS to map pathways .

Q. How do stereochemical configurations (e.g., cis/trans isomerism) in 3,6-dihexyl derivatives affect polymerization kinetics and material properties?

- Methodological Answer : Stereochemistry governs polymer tacticity and mechanical strength. For example, cis-dimethyl lactide produces amorphous PLA, while trans forms yield semi-crystalline structures . For dihexyl derivatives, use chiral HPLC to separate isomers and study ROP kinetics via <sup>1</sup>H NMR monitoring. Correlate tacticity (via <sup>13</sup>C NMR) with tensile strength and degradation profiles .

Q. What computational modeling approaches predict the toxicity of alkyl-substituted dioxane-diones, given limited experimental data?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate acute toxicity (e.g., LC50) based on log P and electronic parameters. For example, EPA’s TSCA framework prioritizes analogs with similar substituents (e.g., methyl vs. hexyl) for read-across assessments . Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) and compare with dimethyl derivative data .

Data Contradictions and Mitigation Strategies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.